molecular formula C11H10Cl2O B13685692 2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B13685692
M. Wt: 229.10 g/mol
InChI Key: UNNCLAFWEIXXQR-UHFFFAOYSA-N
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Description

2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound that belongs to the class of benzoannulenes This compound is characterized by its unique structure, which includes a tetrahydrobenzoannulene core with two chlorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the reaction of 5,6-dichloro-3,4-dihydronaphthalen-2(1H)-one with appropriate reagents under controlled conditions. One common method includes the use of pyrrolidine enamine intermediates, which react with acrylamide to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, ethyl lithiopropiolate for forming derivatives, and various alkylating agents for substitution reactions .

Major Products

The major products formed from these reactions include hydroxyimino derivatives, methoxyimino derivatives, and various N-alkylated compounds .

Scientific Research Applications

2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with various molecular targets. The exact pathways and targets are still under investigation, but it is known to participate in reactions that modify its structure and properties, leading to different biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo7This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .

Properties

Molecular Formula

C11H10Cl2O

Molecular Weight

229.10 g/mol

IUPAC Name

2,3-dichloro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C11H10Cl2O/c12-9-5-7-3-1-2-4-11(14)8(7)6-10(9)13/h5-6H,1-4H2

InChI Key

UNNCLAFWEIXXQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2=CC(=C(C=C2C1)Cl)Cl

Origin of Product

United States

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